Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate
Overview
Description
Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate is a chemical compound with the CAS number 1160247-19-7 . It has a molecular formula of C18H24N2O3 .
Chemical Reactions Analysis
The specific chemical reactions involving Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate are not provided in the search results .Physical And Chemical Properties Analysis
Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate has a molecular weight of 316.4 g/mol. Additional physical and chemical properties are not provided in the search results .Scientific Research Applications
Synthesis Techniques and Heterocycle Formation
Microwave-Assisted Solid-Phase Synthesis : The synthesis of diazaspirocycles, including Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate, has been achieved through microwave-assisted solid-phase synthesis. This method utilizes direct annulation of primary amines with resin-bound bismesylates, highlighting the efficiency of microwave-assisted techniques in synthesizing complex heterocycles (Macleod et al., 2006).
Ring-Closing Metathesis (RCM) : The synthesis of diazaspiro[5.6]dodecane ring systems, a category encompassing Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate, has been achieved using RCM as a key step. This technique emphasizes the role of RCM in the efficient construction of spirocyclic compounds (Jenkins et al., 2009).
Potential Biological Activities and Applications
Antihypertensive Properties : Certain derivatives of diazaspirocycles have been studied for their potential antihypertensive effects. While not directly on Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate, these studies indicate the potential of spirocyclic compounds in medicinal chemistry, particularly in cardiovascular drug research (Caroon et al., 1981).
Potential in Drug Discovery : Spirocyclic compounds, including diazaspirocycles, have been noted for their potential in drug discovery, particularly in the development of novel scaffolds for bioactive compounds. Their unique structural features make them valuable in exploring new therapeutic agents (Jenkins et al., 2009).
Chemical Diversity in Synthesis : The ability to synthesize various derivatives of diazaspirocycles demonstrates the chemical diversity and adaptability of these compounds in synthetic chemistry. This versatility is crucial for developing new materials and pharmaceuticals (Macleod et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c21-16-8-4-5-9-18(19-16)10-12-20(13-11-18)17(22)23-14-15-6-2-1-3-7-15/h1-3,6-7H,4-5,8-14H2,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRQAACZBOUAOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)NC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601183782 | |
Record name | Phenylmethyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601183782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate | |
CAS RN |
1160247-19-7 | |
Record name | Phenylmethyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160247-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601183782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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